molecular formula C16H12FN7O B12182682 N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12182682
M. Wt: 337.31 g/mol
InChI Key: BXMCWIKQXIWDKQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an indazole ring substituted with a fluorine atom, a tetrazole ring, and a benzamide moiety, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Synthesis of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the indazole and tetrazole intermediates with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to suit large-scale production.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-(4-bromo-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-(4-methyl-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Uniqueness

N-(4-fluoro-2H-indazol-3-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12FN7O/c1-9-19-22-23-24(9)13-8-3-2-5-10(13)16(25)18-15-14-11(17)6-4-7-12(14)20-21-15/h2-8H,1H3,(H2,18,20,21,25)

InChI Key

BXMCWIKQXIWDKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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